Bis(5-chlorothiophen-3-yl)ethane-1,2-dione
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Overview
Description
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione is a chemical compound with the molecular formula C10H4Cl2O2S2 and a molecular weight of 291.18 g/mol It is characterized by the presence of two 5-chlorothiophene rings connected by an ethane-1,2-dione bridge
Preparation Methods
The synthesis of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione typically involves the reaction of 5-chlorothiophene with ethane-1,2-dione under specific conditions. One common method includes:
Synthetic Route: The reaction of 5-chlorothiophene with ethane-1,2-dione in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 50-100°C.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced thiophene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Bis(5-chlorothiophen-3-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s thiophene rings and ethane-1,2-dione bridge may participate in binding to active sites or modulating biological pathways. Detailed studies on its mechanism of action are essential to fully understand its effects .
Comparison with Similar Compounds
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
Bis(5-bromothiophen-3-yl)ethane-1,2-dione: Similar structure but with bromine atoms instead of chlorine.
Bis(5-methylthiophen-3-yl)ethane-1,2-dione: Contains methyl groups instead of chlorine atoms.
Bis(5-phenylthiophen-3-yl)ethane-1,2-dione: Features phenyl groups attached to the thiophene rings.
The uniqueness of this compound lies in its specific chlorine substitution, which can influence its reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
1,2-bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O2S2/c11-7-1-5(3-15-7)9(13)10(14)6-2-8(12)16-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPUUNPCPALAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)C(=O)C2=CSC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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